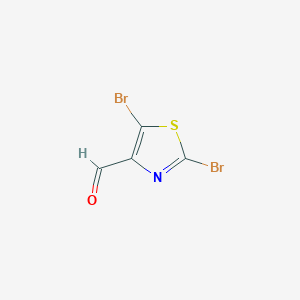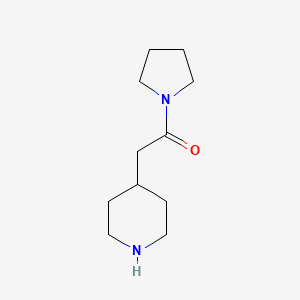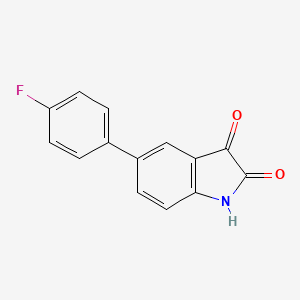
5-(4-Fluorophenyl)indoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluorophenyl)indoline-2,3-dione is a fluorinated indole derivative. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The incorporation of a fluorine atom into the indole structure can significantly influence the compound’s reactivity, selectivity, and biological activity .
Preparation Methods
The synthesis of 5-(4-Fluorophenyl)indoline-2,3-dione can be achieved through various methods. One common approach involves the reaction of 5-fluoroindoline-2,3-dione with different anilines under microwave irradiation. This method offers several advantages, including shorter reaction times, higher yields, and eco-friendly procedures . Another method involves the use of copper dipyridine dichloride as a catalyst in ethanol, which also provides good yields of the desired product .
Chemical Reactions Analysis
5-(4-Fluorophenyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to the presence of π-electrons.
Scientific Research Applications
5-(4-Fluorophenyl)indoline-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated indole derivatives.
Biology: The compound has shown potential antiviral, anti-inflammatory, and anticancer activities.
Industry: The compound’s unique properties make it valuable in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors with high affinity, influencing various biological processes. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or cancer .
Comparison with Similar Compounds
5-(4-Fluorophenyl)indoline-2,3-dione can be compared with other similar indole derivatives, such as:
5-Fluoroindoline-2,3-dione: Another fluorinated indole derivative with similar reactivity and biological activities.
Indole-2,3-dione: A non-fluorinated indole derivative with a broader range of biological activities.
5-Fluoro-1H-indole-2,3-dione: A compound with similar chemical properties but different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and selectivity in various chemical and biological processes.
Properties
Molecular Formula |
C14H8FNO2 |
|---|---|
Molecular Weight |
241.22 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C14H8FNO2/c15-10-4-1-8(2-5-10)9-3-6-12-11(7-9)13(17)14(18)16-12/h1-7H,(H,16,17,18) |
InChI Key |
XUAOZHWNIXCDHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)NC(=O)C3=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


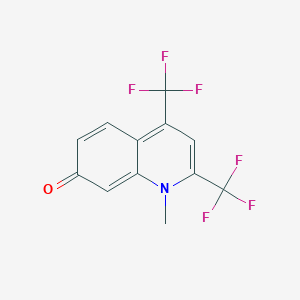
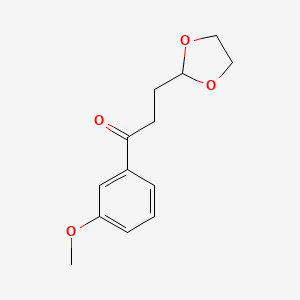
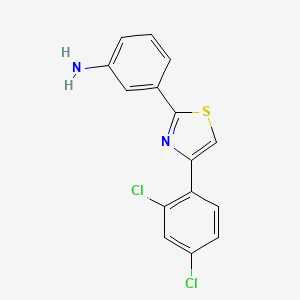
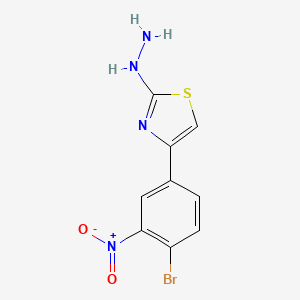

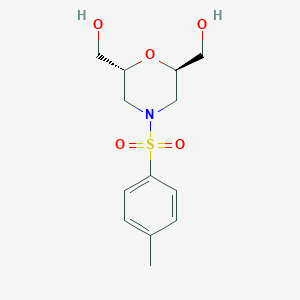
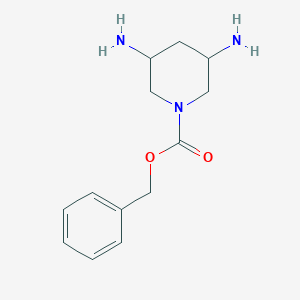
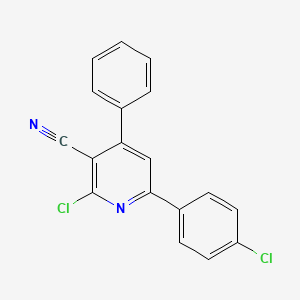
![2-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11766694.png)
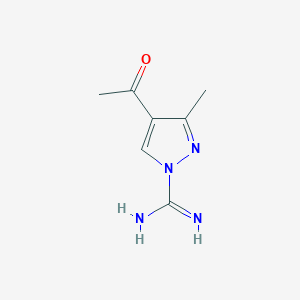
![5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B11766712.png)
